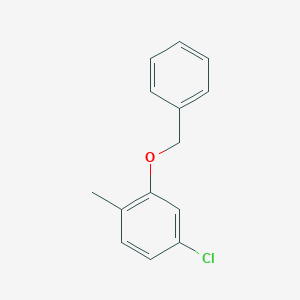

2-(Benzyloxy)-4-chloro-1-methylbenzene

Description

2-(Benzyloxy)-4-chloro-1-methylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a benzyloxy group (-OCH₂C₆H₅) at position 2, a chlorine atom at position 4, and a methyl group (-CH₃) at position 1. This compound is structurally classified as a halogenated benzyl ether derivative. Such derivatives are commonly employed as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

4-chloro-1-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTLJHWCFJVZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-chloro-1-methylbenzene can be achieved through several methods. One common approach involves the reaction of 4-chloro-1-methylbenzene with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the benzyloxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-chloro-1-methylbenzene undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Hydrocarbon derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-4-chloro-1-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-chloro-1-methylbenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(Benzyloxy)-4-chloro-1-methylbenzene, enabling comparative analysis of their physicochemical properties, reactivity, and applications.

1-Benzyloxy-4-chlorobenzene (C₁₃H₁₁ClO)

- Key Differences : Lacks the methyl group at position 1.

- Structural Insights : The benzene rings in this compound are nearly coplanar, with a dihedral angle of 3.4°, stabilized by weak C–H⋯C interactions .

2-(Benzyloxy)-4-bromo-1-chloro-3-methylbenzene (C₁₄H₁₂BrClO)

- Key Differences : Substitutes chlorine at position 4 with bromine and introduces a methyl group at position 3.

- Impact of Bromine : Bromine’s larger atomic radius increases molecular weight (MW = 335.6 g/mol vs. ~250.7 g/mol for the target compound) and may elevate melting points. Brominated analogs often exhibit slower reaction kinetics in nucleophilic substitutions compared to chloro derivatives due to weaker C–Br bond polarization .

2-(Benzyloxy)-1-chloro-4-nitrobenzene (C₁₃H₁₀ClNO₃)

- Key Differences: Replaces the methyl group with a nitro (-NO₂) group at position 1.

- Electronic Effects: The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, reducing reactivity toward electrophilic substitution. This compound (MW = 275.7 g/mol) may exhibit lower solubility in nonpolar solvents compared to the methyl-substituted target compound .

2-Chloro-1-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]-4-methoxybenzene (C₂₈H₂₂Cl₂O₅)

- Key Differences: Contains additional methoxy (-OCH₃) and chlorophenoxy substituents, creating a more complex, branched structure.

- Functional Implications : The increased polarity from methoxy groups enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), making this compound suitable for applications requiring tailored solubility profiles .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.